molecular formula C23H30N2O2S B6103267 N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide

N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide

Cat. No. B6103267
M. Wt: 398.6 g/mol
InChI Key: QJEWDVFNQUEAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide, commonly known as CP-122,288, is a synthetic compound that has been extensively researched for its potential use in the treatment of various neurological disorders.

Mechanism of Action

CP-122,288 acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission. By blocking the D3 receptor, CP-122,288 increases the release of dopamine in certain brain regions, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase the release of dopamine in the prefrontal cortex and striatum, which are brain regions involved in cognitive function and reward processing. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

CP-122,288 has several advantages for use in lab experiments. It is a highly selective D3 receptor antagonist, which allows for the specific targeting of this receptor. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, CP-122,288 has some limitations, including its relatively low potency compared to other D3 receptor antagonists and its potential for off-target effects at higher doses.

Future Directions

There are several future directions for research on CP-122,288. One area of focus is the development of more potent D3 receptor antagonists based on the structure of CP-122,288. Another area of research is the investigation of the potential use of CP-122,288 in the treatment of other neurological disorders, such as addiction and depression. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and cognitive-enhancing effects of CP-122,288.

Synthesis Methods

The synthesis of CP-122,288 involves a series of chemical reactions, starting with the reaction of 3-(cyclopentyloxy)benzaldehyde with piperidine to form 1-(3-(cyclopentyloxy)benzyl)piperidine. This intermediate is then reacted with 2-thiophenecarbonyl chloride to form CP-122,288. The synthesis of CP-122,288 has been optimized to produce high yields and purity.

Scientific Research Applications

CP-122,288 has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders.

properties

IUPAC Name

N-[[1-[(3-cyclopentyloxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2S/c26-23(22-11-5-13-28-22)24-15-19-7-4-12-25(17-19)16-18-6-3-10-21(14-18)27-20-8-1-2-9-20/h3,5-6,10-11,13-14,19-20H,1-2,4,7-9,12,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEWDVFNQUEAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CN3CCCC(C3)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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